molecular formula C10H16O2 B8200386 3-Oxaspiro[5.5]undecan-8-one

3-Oxaspiro[5.5]undecan-8-one

Cat. No.: B8200386
M. Wt: 168.23 g/mol
InChI Key: MKCPNGMEHCZGBI-UHFFFAOYSA-N
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Description

3-Oxaspiro[55]undecan-8-one is a spirocyclic compound characterized by a unique structure where a spiro carbon connects two rings, one of which contains an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxaspiro[5.5]undecan-8-one typically involves the Robinson annulation reaction. This method starts with aliphatic 4-substituted heterocyclic aldehydes, such as 2H-tetrahydropyran-4-carboxaldehyde, which react with methyl vinyl ketone to form 3-heterospiro[5.5]undec-7-en-9-ones. Subsequent hydrogenation of these intermediates yields the desired this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Oxaspiro[5.5]undecan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Hydrogenation reactions can reduce double bonds within the molecule.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for hydrogenation, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of 3-heterospiro[5.5]undec-7-en-9-ones results in the formation of this compound .

Scientific Research Applications

3-Oxaspiro[5.5]undecan-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxaspiro[5.5]undecan-8-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxaspiro[5.5]undecan-8-one is unique due to the presence of an oxygen atom in its spirocyclic structure, which imparts distinct chemical and physical properties compared to its sulfur or carbon analogs .

Properties

IUPAC Name

3-oxaspiro[5.5]undecan-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9-2-1-3-10(8-9)4-6-12-7-5-10/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCPNGMEHCZGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2(C1)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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